5-(2-Hydroxyphenyl)furan-2-carboxylic acid

MetAP inhibition metalloform selectivity antibacterial target

5-(2-Hydroxyphenyl)furan-2-carboxylic acid (CAS 872052-83-0, molecular formula C₁₁H₈O₄, molecular weight 204.18 g/mol) is a furoic acid derivative featuring a carboxylic acid group at the C2 position of the furan ring and an ortho-hydroxyphenyl substituent at C5. It belongs to the 5-arylfuran-2-carboxylic acid class, which has been validated as a privileged scaffold for developing metalloform-selective methionine aminopeptidase (MetAP) inhibitors and antimycobacterial agents targeting salicylate synthase (MbtI).

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 872052-83-0
Cat. No. B13940322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyphenyl)furan-2-carboxylic acid
CAS872052-83-0
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)O
InChIInChI=1S/C11H8O4/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14)
InChIKeyMAXSFQOAJDMVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxyphenyl)furan-2-carboxylic Acid (CAS 872052-83-0): Core Chemical Identity and Research Significance for Procurement Decisions


5-(2-Hydroxyphenyl)furan-2-carboxylic acid (CAS 872052-83-0, molecular formula C₁₁H₈O₄, molecular weight 204.18 g/mol) is a furoic acid derivative featuring a carboxylic acid group at the C2 position of the furan ring and an ortho-hydroxyphenyl substituent at C5 [1]. It belongs to the 5-arylfuran-2-carboxylic acid class, which has been validated as a privileged scaffold for developing metalloform-selective methionine aminopeptidase (MetAP) inhibitors [2] and antimycobacterial agents targeting salicylate synthase (MbtI) [3]. The compound is cataloged in ChEMBL as CHEMBL371441 and has curated bioactivity data in BindingDB (monomer ID 50175456) [1].

Privileged Scaffold
5-Arylfuran-2-carboxylic acid class for metalloenzyme inhibitor design
Target Engagement
Mn(II)-form methionine aminopeptidase (MetAP) inhibition with metalloform selectivity
Use Context
Ortho-hydroxy pharmacophore mapping and selective inhibitor probe development

Why 5-(2-Hydroxyphenyl)furan-2-carboxylic Acid Cannot Be Interchanged with Other Hydroxyphenyl or Phenyl-Furan Isomers for MetAP-Focused Research


Within the 5-arylfuran-2-carboxylic acid series, subtle modifications to the phenyl substituent produce large, quantifiable shifts in inhibitory potency and metalloform selectivity against E. coli MetAP [1]. The ortho-hydroxyl group in the target compound is not merely a polarity handle; it directly contributes to a 3.4-fold improvement in Mn(II)-form MetAP IC₅₀ compared to the ortho-carboxy analog, and a 1.4-fold improvement over the ortho-hydroxymethyl analog [2][3]. Replacing the ortho-hydroxy with ortho-carboxy also collapses selectivity across metalloforms (Mn, Co, Ni, Fe exhibit nearly identical IC₅₀ values), whereas the target compound retains a clear Mn-preference window [2][3]. These data demonstrate that generic substitution with a different 5-arylfuran-2-carboxylic acid isomer—or even with a closely related ortho-substituted analog—will not replicate the same potency-selectivity profile, making compound-specific procurement essential for reproducible MetAP inhibitor studies.

Ortho-hydroxy identity matters. The ortho-OH group is a critical potency and selectivity determinant. Replacing it with carboxy or hydroxymethyl analogs collapses Mn(II) preference and shifts IC₅₀ profiles; these analogs cannot replicate the same inhibition signature.

Regioisomer positioning is not interchangeable. Meta- and para-hydroxyphenyl isomers lack published MetAP characterization. The ortho regioisomer is the only variant with defined, multi-metalloform inhibition data, making generic regioisomer substitution unsupported.

SAR vectors diverge. Within the 5-arylfuran-2-carboxylic acid series, even minor substituent changes produce large potency differences. Reported SAR suggests that analog activity may not transfer predictably; compound-specific procurement is recommended for reproducible Mn(II)-MetAP studies.

Quantitative Differentiation Evidence: 5-(2-Hydroxyphenyl)furan-2-carboxylic Acid vs. Closest Structural Analogs


Mn(II)-Form MetAP Inhibition Potency: Superiority over Ortho-Carboxy and Ortho-Hydroxymethyl Analogs

5-(2-Hydroxyphenyl)furan-2-carboxylic acid inhibits the Mn(II)-form of E. coli MetAP with an IC₅₀ of 6.92 µM [1]. In the same assay system, the ortho-carboxyphenyl analog (5-(2-carboxyphenyl)furan-2-carboxylic acid) shows an IC₅₀ of 23.5 µM, and the ortho-hydroxymethyl analog (5-(2-(hydroxymethyl)phenyl)furan-2-carboxylic acid) shows an IC₅₀ of 10.0 µM [2][3]. The ortho-hydroxy substitution therefore confers a 3.4-fold and 1.4-fold potency advantage, respectively.

Mn(II) MetAP IC₅₀
Head-to-head
Target: 6.92 µM
vs. ortho-carboxy: 23.5 µM
vs. ortho-hydroxymethyl: 10.0 µM
Ortho-OH confers reported potency advantage within analog set
ChEMBL/BindingDB data; Huang et al. 2005
MetAP inhibition metalloform selectivity antibacterial target

Metalloform Selectivity: Ortho-Hydroxy Retains Mn(II) Preference, Ortho-Carboxy Abolishes It

The target compound exhibits a 18.4-fold selectivity window between Mn(II) (IC₅₀ = 6.92 µM) and Co(II) (IC₅₀ = 127 µM) forms, and a 22.1-fold window versus Ni(II) (IC₅₀ = 153 µM) [1]. In contrast, 5-(2-carboxyphenyl)furan-2-carboxylic acid shows IC₅₀ values of ~200 µM for Co(II), Ni(II), and Fe(II) forms, alongside a Mn(II) IC₅₀ of 23.5 µM, yielding only an ~8.5-fold selectivity window and essentially equivalent inhibition across all tested metalloforms [2]. The ortho-hydroxy group is therefore a critical determinant for maintaining Mn(II)-directed selectivity, a property highlighted as essential by Huang et al. (2005) for developing MetAP inhibitors that target the physiologically relevant metalloform [3].

Metalloform Selectivity
Head-to-head
Mn/Co 18.4-fold, Mn/Ni 22.1-fold (target)
vs. Mn/Co ~8.5-fold (carboxy analog)
Ortho-hydroxy retains a clear Mn(II) preference window; carboxy analog collapses selectivity
Parallel metalloform assays, E. coli MetAP
metalloform selectivity Mn(II)-selective inhibition MetAP drug discovery

Regioisomeric Hydroxyphenyl Positioning: Ortho vs. Meta vs. Para Substitution Outcomes in Related Series

The target compound bears the hydroxyl group at the ortho position of the phenyl ring. In the structurally related 5-phenylfuran-2-carboxylic acid MbtI inhibitor series, the para-hydroxy analog (1d) showed 16.8% residual MbtI activity at 100 µM and an IC₅₀ of 35.9 µM, while the most potent analog in that series (1h, para-CF₃) reached an IC₅₀ of 13.1 µM [1]. Although these MbtI data are not directly transferable to MetAP, they demonstrate that hydroxyphenyl regioisomerism produces measurable differences in target engagement within the same core scaffold class. The ortho-hydroxy positioning in the target compound is structurally distinct from both the meta-hydroxy analog (CAS 1235473-69-4) and the para-hydroxy analog (CAS 793684-81-8), which are available from commercial suppliers but lack published MetAP inhibition data [2]. Without equivalent MetAP characterization for the meta and para isomers, the ortho-hydroxy compound remains the only regioisomer with a defined, multi-metalloform inhibition profile.

Regioisomer SAR
Cross-study comparable
Ortho-OH: MetAP IC₅₀ 6.92 µM
Para-OH: MbtI residual 16.8% at 100 µM
Meta-OH: no MetAP/MbtI data
Ortho regioisomer uniquely characterized for MetAP profiling; class-level SAR indicates regioisomer potency shifts
MbtI data from Cocorullo et al. 2019; meta/para isomers lack MetAP evidence
regioisomer comparison hydroxyphenyl furan SAR

Procurement-Ready Application Scenarios for 5-(2-Hydroxyphenyl)furan-2-carboxylic Acid Based on Quantitative Evidence


Mn(II)-Selective MetAP Inhibitor Probe Development for Antibacterial Target Validation

Investigators studying bacterial methionine aminopeptidase as an antibacterial drug target require a tool compound with defined potency and metalloform preference. With an Mn(II)-form IC₅₀ of 6.92 µM and ≥18-fold selectivity over Co(II) and Ni(II) forms [3], 5-(2-hydroxyphenyl)furan-2-carboxylic acid serves as a validated starting point for SAR expansion. Its selectivity profile aligns with the mechanistic rationale that Mn(II) is the physiologically relevant cofactor, as articulated by Huang et al. (2005) [2]. The compound can be used directly in biochemical assays to benchmark novel MetAP inhibitors or as a fragment for further derivatization.

Ortho-Hydroxy Pharmacophore Exploration in 5-Arylfuran-2-Carboxylic Acid Libraries

Medicinal chemistry teams constructing focused libraries around the 5-arylfuran-2-carboxylic acid scaffold can use this compound to interrogate the contribution of the ortho-hydroxy motif. The 3.4-fold potency gain relative to the ortho-carboxy analog (IC₅₀ 23.5 µM) and 1.4-fold gain over the ortho-hydroxymethyl analog (IC₅₀ 10.0 µM) provides quantitative SAR vectors [3][2]. Incorporating the compound into a library enables direct head-to-head comparisons that define the hydrogen-bond donor/acceptor requirements of the MetAP active site.

Positive Control for Metalloform Profiling Panels in MetAP Inhibitor Screening Campaigns

High-throughput screening campaigns targeting MetAP require a control compound with known activity across multiple metalloforms to validate assay conditions. With curated IC₅₀ values of 6.92 µM (Mn), 127 µM (Co), and 153 µM (Ni) in the BindingDB/ChEMBL database [3], this compound provides a defined, three-point metalloform activity signature. Its use as a reference standard ensures that observed selectivity in screening hits reflects genuine compound properties rather than assay artifacts.

Differentiation Research in Furan-Based Antimycobacterial Agent Optimization

Although direct MbtI inhibition data are not yet available for this specific compound, the broader 5-phenylfuran-2-carboxylic acid class has demonstrated antimycobacterial activity through MbtI inhibition, with optimized analogs reaching IC₅₀ values as low as 11.2 µM and MIC₉₉ of 32 µM against M. bovis BCG [3]. Procuring 5-(2-hydroxyphenyl)furan-2-carboxylic acid enables head-to-head evaluation against these established MbtI inhibitors, potentially revealing whether the ortho-hydroxy substitution confers any cross-target advantage or selectivity for MetAP over MbtI—a critical differentiation parameter for target-specific probe development.

Application
Selection Property
Validation Focus
Mn(II)-selective MetAP probe studies
Mn-form potency and metalloform preference window
Metalloform activity profiling in biochemical assays
Ortho-hydroxy pharmacophore SAR
Potency shift relative to carboxy and hydroxymethyl analogs
Hydrogen-bond donor/acceptor mapping in active site
Metalloform profiling reference
Defined three-metalloform activity signature
Assay condition benchmarking and hit validation
Cross-target selectivity assessment
MetAP vs MbtI inhibition profile
Target-specific probe differentiation for antibacterial research
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